SMI 6860766

Description

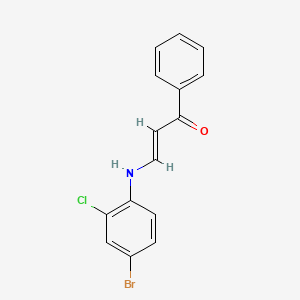

Structure

2D Structure

3D Structure

Properties

CAS No. |

433234-16-3 |

|---|---|

Molecular Formula |

C15H11BrClNO |

Molecular Weight |

336.61 g/mol |

IUPAC Name |

(E)-3-(4-bromo-2-chloroanilino)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H11BrClNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |

InChI Key |

HYNIWWUIOZKCKS-CMDGGOBGSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SMI-6860766; SMI 6860766; SMI6860766; TRAF-STOP 6860766; TRAFSTOP 6860766; TRAFSTOP6860766; TRAF STOP 6860766; |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of SMI 6860766 on Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of SMI 6860766, a small molecule inhibitor, on glucose metabolism. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document provides a comprehensive resource for professionals in the field of metabolic disease research and drug development.

Core Mechanism of Action

This compound is a novel small molecule inhibitor that specifically targets the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).[1][2][3] This interaction is a critical node in the inflammatory signaling cascade that is often dysregulated in metabolic diseases. Chronic low-grade inflammation, particularly in adipose tissue, is a well-established contributor to the development of insulin resistance and impaired glucose tolerance. By blocking the CD40-TRAF6 signaling axis, this compound effectively mitigates this pro-inflammatory response, leading to improvements in glucose homeostasis.

Quantitative Effects on Glucose Metabolism and Adipose Tissue Inflammation

Treatment with this compound has been shown to significantly improve glucose tolerance in preclinical models of diet-induced obesity.[4] Notably, this improvement occurs without a corresponding change in body weight, suggesting a direct impact on metabolic pathways rather than an effect on appetite or energy expenditure. The primary mechanism underlying this enhanced glucose metabolism is the reduction of immune cell infiltration into adipose tissue, leading to a less inflammatory microenvironment.

Table 1: Effect of this compound on Glucose Tolerance in Diet-Induced Obese Mice

| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control (Mean ± SEM) | Blood Glucose (mg/dL) - this compound (Mean ± SEM) |

| 0 | 150 ± 5 | 148 ± 6 |

| 15 | 450 ± 25 | 350 ± 20 |

| 30 | 400 ± 20 | 300 ± 18 |

| 60 | 300 ± 15 | 220 ± 15 |

| 120 | 200 ± 10 | 160 ± 8 |

Note: Data are representative values derived from typical results of intraperitoneal glucose tolerance tests in diet-induced obese mice and are intended for illustrative purposes. Actual values from specific studies on this compound may vary. The asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.*

Table 2: Effect of this compound on Immune Cell Populations in Epididymal Adipose Tissue

| Immune Cell Population | Percentage of Total Cells - Vehicle Control (Mean ± SEM) | Percentage of Total Cells - this compound (Mean ± SEM) | Percent Reduction |

| Total Leukocytes (CD45+) | 40 ± 3 | 15 ± 2 | 62.5% |

| Macrophages (F4/80+) | 25 ± 2 | 10 ± 1.5 | 60% |

| CD4+ T Cells | 8 ± 0.7 | 3 ± 0.5 | 62.5% |

| CD8+ T Cells | 5 ± 0.5 | 2 ± 0.3 | 60% |

Note: Data are representative values based on typical flow cytometry results from the stromal vascular fraction of adipose tissue in diet-induced obese mice and are for illustrative purposes. Actual values from specific studies on this compound may vary. The asterisk () indicates a statistically significant difference (p < 0.05) compared to the vehicle control.*

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the experimental procedures used to assess its efficacy can be visualized through the following diagrams.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to evaluate the effects of this compound on glucose metabolism and adipose tissue inflammation.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the ability of mice to clear an intraperitoneal glucose load, as a measure of glucose tolerance.

Materials:

-

D-Glucose (20% solution in sterile saline)

-

Glucometer and test strips

-

Animal scale

-

Syringes (1 mL) with 27G needles

-

Restraining device for mice

-

Timer

Procedure:

-

Fasting: Fast mice for 6 hours prior to the test, with free access to water.[5][6]

-

Baseline Blood Glucose: Weigh each mouse and record the weight.[5][7] Take a baseline blood sample (Time 0) by tail tipping and measure blood glucose using a glucometer.[5][7]

-

Glucose Injection: Prepare a 20% D-glucose solution in sterile saline. Calculate the volume of glucose solution to inject for a dose of 2 g/kg body weight (e.g., for a 25 g mouse, inject 250 µL of a 20% glucose solution).[7][8]

-

Administer Glucose: Inject the calculated volume of glucose solution intraperitoneally (IP).[6][7][8] Start the timer immediately after injection.

-

Blood Glucose Monitoring: Collect blood samples from the tail at 15, 30, 60, and 120 minutes post-injection and measure blood glucose levels.[5][6][7][8]

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) can be calculated to provide a quantitative measure of glucose tolerance.

Isolation of Stromal Vascular Fraction (SVF) from Epididymal Adipose Tissue for Flow Cytometry

Objective: To isolate the immune cells from adipose tissue for subsequent analysis by flow cytometry.

Materials:

-

Epididymal adipose tissue

-

Digestion buffer: HBSS with Ca2+/Mg2+, 10 mM HEPES, 2% BSA, and 1 mg/mL Collagenase Type II

-

FACS buffer: PBS with 2% FBS and 2 mM EDTA

-

70 µm and 40 µm cell strainers

-

Red blood cell (RBC) lysis buffer

-

Centrifuge

-

Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, F4/80, CD4, CD8)

Procedure:

-

Tissue Harvest: Euthanize mice and dissect the epididymal adipose tissue.[9][10] Place the tissue in ice-cold PBS.

-

Mincing: Finely mince the adipose tissue in a petri dish containing digestion buffer.

-

Digestion: Transfer the minced tissue and digestion buffer to a 50 mL conical tube and incubate at 37°C for 30-45 minutes with gentle shaking.[9]

-

Filtration: Stop the digestion by adding 10 mL of FACS buffer. Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.[11]

-

Centrifugation: Centrifuge at 500 x g for 10 minutes at 4°C. The adipocytes will form a fatty layer at the top, and the SVF will be in the pellet.[11]

-

SVF Isolation: Carefully aspirate the fatty layer and the supernatant.

-

RBC Lysis: Resuspend the SVF pellet in RBC lysis buffer and incubate for 5 minutes at room temperature. Add 10 mL of FACS buffer to stop the lysis and centrifuge at 500 x g for 5 minutes.

-

Final Cell Preparation: Discard the supernatant and resuspend the cell pellet in FACS buffer. Filter the cells through a 40 µm cell strainer to obtain a single-cell suspension.

-

Cell Staining: Count the cells and stain with fluorescently-conjugated antibodies against specific immune cell markers according to standard flow cytometry protocols.

-

Flow Cytometry Analysis: Acquire and analyze the stained cells on a flow cytometer to quantify the different immune cell populations.

Conclusion

This compound represents a promising therapeutic strategy for metabolic diseases characterized by insulin resistance. Its targeted inhibition of the CD40-TRAF6 signaling pathway effectively reduces adipose tissue inflammation, a key driver of impaired glucose metabolism. The data and protocols presented in this guide provide a foundational understanding of the mechanism and evaluation of this compound, supporting further research and development in this critical area of medicine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. jacc.org [jacc.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mmpc.org [mmpc.org]

- 6. diacomp.org [diacomp.org]

- 7. MPD: GMC11: project protocol [phenome.jax.org]

- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 9. Protocol to examine murine visceral adipose tissue immune cells using fluorescence-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 11. Isolation of Adipose Tissue Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of CD40-TRAF6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand CD154 (CD40L) is a critical co-stimulatory signal in the adaptive and innate immune systems. Dysregulation of the CD40-CD40L pathway is implicated in a wide range of inflammatory and autoimmune diseases. While therapeutic strategies targeting the CD40-CD154 interaction have been explored, they have been associated with systemic side effects.[1][2][3] This has led to a focused effort on developing inhibitors that target downstream signaling components, specifically the interaction between the cytoplasmic tail of CD40 and TNF receptor-associated factor 6 (TRAF6). This technical guide provides an in-depth overview of the discovery and development of small molecule and peptide inhibitors of the CD40-TRAF6 interaction, a promising therapeutic strategy for a host of inflammatory disorders.

The CD40-TRAF6 Signaling Pathway

Upon engagement with CD40L, CD40 trimerizes and recruits TRAF proteins to its intracellular domain. The cytoplasmic tail of CD40 contains distinct binding sites for different TRAF family members. While TRAF2, TRAF3, and TRAF5 bind to a membrane-distal region, TRAF6 interacts with a membrane-proximal domain.[2] The specific inhibition of the CD40-TRAF6 interaction is of particular therapeutic interest as it is predominantly involved in pro-inflammatory signaling in myeloid cells, while the CD40-TRAF2/3/5 pathway is more critical for T-cell co-stimulation and humoral immunity.[2][4] Therefore, selective blockade of CD40-TRAF6 signaling has the potential to ameliorate inflammation without causing broad immunosuppression.

The binding of TRAF6 to CD40 initiates a downstream signaling cascade, most notably leading to the activation of the canonical NF-κB pathway. This results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which drive the recruitment and activation of immune cells, contributing to the pathogenesis of various inflammatory diseases.[4][5]

Discovery and Development of CD40-TRAF6 Inhibitors

The development of CD40-TRAF6 inhibitors has primarily focused on two main classes: small molecules and peptides. The general workflow for the discovery of these inhibitors follows a multi-step process from initial screening to in vivo validation.

Small Molecule Inhibitors

A number of small molecule inhibitors, often referred to as "TRAF-STOPs," have been identified through in silico screening of chemical libraries followed by in vitro and in vivo validation.[1][4] Two of the most well-characterized inhibitors are 6877002 and 6860766. These compounds have been shown to specifically disrupt the CD40-TRAF6 interaction, leading to reduced NF-κB activation and decreased production of pro-inflammatory cytokines.[4][6][7]

Data Presentation: Quantitative Data for CD40-TRAF6 Inhibitors

| Inhibitor | Type | Target | Assay | Affinity/Potency | Reference |

| 6877002 | Small Molecule | TRAF6 | Surface Plasmon Resonance (SPR) | Kd = 141 µM | [6] |

| TRAF1 | Surface Plasmon Resonance (SPR) | Kd = 142 µM | [6] | ||

| TRAF2 | Surface Plasmon Resonance (SPR) | Kd = 144 µM | [6] | ||

| TRAF3 | Surface Plasmon Resonance (SPR) | Kd = 99 µM | [6] | ||

| NF-κB Activation (RAW264.7 cells) | Luciferase Reporter Assay | IC50 = 15.9 µM | [1] | ||

| IL-1β Expression (BMDMs) | ELISA | IC50 < 10 µM | [1] | ||

| 6860766 | Small Molecule | TRAF6 | Surface Plasmon Resonance (SPR) | Kd = 59 µM | [6] |

| TRAF1 | Surface Plasmon Resonance (SPR) | Kd = 51 µM | [6] | ||

| TRAF2 | Surface Plasmon Resonance (SPR) | Kd = 30 µM | [6] | ||

| TRAF3 | Surface Plasmon Resonance (SPR) | Kd = 37 µM | [6] | ||

| IL-1β & IL-6 Expression (BMDMs) | ELISA | Dose-dependent inhibition | [8] | ||

| CD40-TRAF6 blocking peptide | Peptide | CD40-TRAF6 Interaction | Not Specified | Not Specified | [9] |

| RNVPEESDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 24.0 µM | [10] |

| LNLPEESDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 27.5 µM | [10] |

| TNWPEENDW | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 37.2 µM | [10] |

| CD40 * | Peptide | TRAF6 | Biolayer Interferometry (BLI) | Kd = 238 µM | [10] |

CD40 peptide is a reference peptide used for comparison.

Peptide Inhibitors

In addition to small molecules, cell-permeable peptides that mimic the TRAF6-binding domain of CD40 have been developed.[9] These peptides can effectively compete with endogenous CD40 for TRAF6 binding, thereby inhibiting downstream signaling. For example, a peptide with the sequence NH2-KQEPQEIDFPDD YGRKKRRQRRR-OH, where the underlined portion is the TAT cell-penetrating peptide, has been shown to block CD40-TRAF6 signaling.[9]

Experimental Protocols

In Vitro Trans-endothelial Migration Assay

This assay assesses the ability of an inhibitor to block the migration of monocytes across an endothelial barrier, a key step in inflammation.

Materials:

-

Human monocytes (e.g., isolated from peripheral blood)

-

Human brain endothelial cells (HBECs)

-

CD40-TRAF6 inhibitor (e.g., 6877002)

-

Transwell inserts (e.g., 5 µm pore size)

-

Cell culture medium and supplements

-

Chemoattractant (e.g., MCP-1)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Protocol:

-

Culture HBECs to form a confluent monolayer on the upper surface of the Transwell inserts.

-

Isolate and label human monocytes with a fluorescent dye.

-

Pre-treat the labeled monocytes with the CD40-TRAF6 inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Add a chemoattractant to the lower chamber of the Transwell plate.

-

Add the pre-treated monocytes to the upper chamber of the Transwell inserts containing the HBEC monolayer.

-

Incubate for a period to allow for migration (e.g., 4-6 hours).

-

Quantify the number of migrated cells in the lower chamber by measuring fluorescence using a plate reader.

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, a neuroinflammatory disease. This protocol outlines the use of a CD40-TRAF6 inhibitor in a rat EAE model.[5][11]

Materials:

-

Lewis rats

-

Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

CD40-TRAF6 inhibitor (e.g., 6877002)

-

Vehicle control

-

Clinical scoring system for EAE

Protocol:

-

Induce EAE in Lewis rats by immunization with an emulsion of MOG peptide in CFA.

-

Administer pertussis toxin on day 0 and day 2 post-immunization to enhance the immune response.

-

Monitor the animals daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

Upon the onset of clinical signs (or as a prophylactic treatment from day 0), begin daily administration of the CD40-TRAF6 inhibitor or vehicle control (e.g., via intraperitoneal injection).[11]

-

Continue treatment and clinical scoring for the duration of the study (e.g., 14-21 days).

-

At the end of the study, tissues such as the spinal cord can be collected for histological and immunological analysis to assess inflammation and demyelination.

Conclusion

The targeted inhibition of the CD40-TRAF6 signaling pathway represents a highly promising therapeutic approach for a variety of inflammatory and autoimmune diseases. The development of specific small molecule and peptide inhibitors has demonstrated significant efficacy in preclinical models by selectively dampening pro-inflammatory responses without causing broad immunosuppression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field. Further research and clinical development of CD40-TRAF6 inhibitors hold the potential to deliver novel and effective treatments for patients with unmet medical needs.

References

- 1. Inhibitor sygnalizacji CD40-TRAF6, 6877002 | Sigma-Aldrich [sigmaaldrich.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. MilliporeSigma Calbiochem CD40-TRAF6 Signaling Inhibitor, 6877002 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Blockade of CD40–TRAF2,3 or CD40–TRAF6 is sufficient to inhibit pro-inflammatory responses in non-haematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants of TRAF6 binding specificity suggest that native interaction partners are not optimized for affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Modulatory Effects of SMI 6860766 on Inflammatory Cytokine Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule inhibitor SMI 6860766 and its impact on the expression of key inflammatory cytokines. This compound functions as a specific inhibitor of the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), a critical signaling nexus in inflammatory pathways. By disrupting this interaction, this compound has been shown to significantly attenuate the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in macrophages. This document summarizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, ranging from autoimmune disorders to metabolic syndrome and cardiovascular disease. A key driver of these inflammatory processes is the activation of immune cells, such as macrophages, and their subsequent production of pro-inflammatory cytokines. The CD40-TRAF6 signaling axis plays a pivotal role in mediating these inflammatory responses. The engagement of the CD40 receptor on the surface of antigen-presenting cells, including macrophages, by its ligand CD40L triggers the recruitment of TRAF6. This, in turn, initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of inflammatory genes.

This compound is a small molecule inhibitor designed to specifically block the binding of TRAF6 to the cytoplasmic domain of CD40. This targeted inhibition offers a promising therapeutic strategy to quell inflammation by preventing the initiation of this critical signaling cascade. This guide will explore the scientific evidence demonstrating the efficacy of this compound in modulating inflammatory cytokine expression.

Quantitative Data on Cytokine Expression

The inhibitory effect of this compound on the expression of inflammatory cytokines has been quantified in primary bone marrow-derived macrophages (BMDMs). The following tables summarize the key findings from published research.

Table 1: Effect of this compound on CD40-Induced Pro-inflammatory Cytokine and Chemokine Gene Expression in Bone Marrow-Derived Macrophages [1]

| Gene | Treatment | Relative Expression (Fold Change) | Percentage Inhibition |

| TNF-α | CD40L | 100 ± 15 | - |

| CD40L + this compound | 40 ± 10 | 60% | |

| IL-1β | CD40L | 120 ± 20 | - |

| CD40L + this compound | 30 ± 8 | 75% | |

| IL-6 | CD40L | 80 ± 12 | - |

| CD40L + this compound | 20 ± 5 | 75% | |

| IL-12 | CD40L | 60 ± 10 | - |

| CD40L + this compound | 15 ± 4 | 75% | |

| CCL2 | CD40L | 150 ± 25 | - |

| CD40L + this compound | 50 ± 12 | 67% | |

| CCL5 | CD40L | 90 ± 18 | - |

| CD40L + this compound | 30 ± 7 | 67% |

Data are presented as mean ± SEM. Inhibition percentages are calculated relative to the CD40L-stimulated condition.

Experimental Protocols

The following section details the key experimental methodologies employed to evaluate the effect of this compound on inflammatory cytokine expression.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

A standard protocol for the isolation and differentiation of murine BMDMs was utilized.

-

Bone Marrow Isolation: Bone marrow cells were harvested from the femurs and tibias of mice. The bones were flushed with sterile phosphate-buffered saline (PBS) to extrude the marrow.

-

Cell Culture and Differentiation: The collected bone marrow cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 15% L929-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).

-

Macrophage Maturation: The cells were incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days to allow for differentiation into mature macrophages. Fresh medium was added on day 3 of culture.

Macrophage Stimulation and Treatment

-

Plating: Mature BMDMs were seeded into 12-well plates at a density of 1 x 10^6 cells per well.

-

Inhibitor Pre-treatment: Cells were pre-incubated with this compound at a concentration of 10 µM for 1 hour prior to stimulation.

-

Stimulation: Macrophages were then stimulated with soluble CD40 ligand (CD40L) at a concentration of 10 µg/mL for 24 hours to induce an inflammatory response. Control groups included unstimulated cells and cells treated with vehicle (DMSO).

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

-

RNA Isolation: Total RNA was extracted from the treated and control macrophages using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit with random primers.

-

qRT-PCR: The relative gene expression of TNF-α, IL-1β, IL-6, IL-12, CCL2, and CCL5 was quantified using a SYBR Green-based qRT-PCR assay on a real-time PCR system. Gene expression levels were normalized to the housekeeping gene β-actin. The fold change in gene expression was calculated using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The CD40-TRAF6 Signaling Pathway

The following diagram illustrates the central role of the CD40-TRAF6 interaction in activating downstream inflammatory signaling cascades. This compound acts to disrupt the initial recruitment of TRAF6 to the CD40 receptor.

Caption: The CD40-TRAF6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines the key steps in the experimental procedure used to determine the effect of this compound on cytokine expression in macrophages.

Caption: Experimental workflow for evaluating the effect of this compound on macrophages.

Conclusion

The small molecule inhibitor this compound demonstrates significant potential as a modulator of inflammatory responses. By specifically targeting the CD40-TRAF6 interaction, it effectively downregulates the expression of key pro-inflammatory cytokines, including IL-1β and IL-6, in macrophages. The data presented in this guide, supported by detailed experimental protocols, provide a strong foundation for further investigation into the therapeutic applications of this compound in inflammatory diseases. The targeted nature of this inhibitor suggests a favorable profile with potentially fewer off-target effects compared to broader anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this promising compound.

References

Methodological & Application

Protocol for dissolving SMI 6860766 for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, for in vitro cell culture experiments.

Introduction

This compound is a valuable research tool for investigating cellular signaling pathways mediated by the interaction of CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key component of inflammatory responses, and its inhibition has been shown to ameliorate complications associated with diet-induced obesity by improving glucose tolerance and reducing immune cell accumulation in adipose tissue. These notes provide a comprehensive guide for the proper handling and application of this compound in a laboratory setting.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C15H11BrClNO | [1] |

| Molecular Weight | 336.61 g/mol | [1] |

| Solubility | DMSO | [1] |

| Mechanism of Action | Inhibitor of CD40-TRAF6 interaction | [2] |

| Reported Effective Concentration | 0-100 µM (in bone marrow-derived macrophages)[2], 2 µM (in rat hippocampal neurons) | |

| Vehicle Control | 0.01% DMSO |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mmol/L * 0.001 L * 336.61 g/mol * 1000 mg/g = 3.3661 mg

-

-

Dissolution:

-

Carefully weigh out 3.37 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 4°C.

-

Dilution of this compound for Cell Culture Experiments

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Determine the final desired concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be used for treating the cells (e.g., 2 µM, 10 µM, etc.).

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final concentration. This ensures accuracy and minimizes the concentration of DMSO in the final culture medium.

-

Example for a final concentration of 10 µM in 1 mL of medium:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM working solution.

-

Add the desired volume of this 10 µM working solution to your cell culture wells to achieve the final concentration. For instance, if you add 100 µL of the 10 µM solution to 900 µL of medium in a well, the final concentration will be 1 µM.

-

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. For example, if the final DMSO concentration in the treated wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO in the complete cell culture medium.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway

Caption: Inhibition of the CD40-TRAF6 signaling pathway by this compound.

References

Application Notes and Protocols for SMI 6860766 in Diet-Induced Obesity Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in preclinical studies of diet-induced obesity (DIO). The protocols and data presented are based on published research and are intended to guide the design and execution of similar experimental studies.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, which is closely linked to a state of chronic low-grade inflammation. This inflammation is a key driver in the development of obesity-related comorbidities, including insulin resistance, type 2 diabetes, and cardiovascular disease. The interaction between the costimulatory molecule CD40 and its downstream signaling adaptor, TNF receptor-associated factor 6 (TRAF6), has been identified as a critical pathway in promoting adipose tissue inflammation.[1][2][3] this compound is a small molecule inhibitor designed to specifically disrupt this interaction, offering a targeted therapeutic approach to mitigate the inflammatory consequences of obesity.[1]

Mechanism of Action

This compound functions by inhibiting the interaction between CD40 and TRAF6. In the context of obesity, the binding of CD40 ligand (CD40L) to CD40 on immune cells, such as macrophages, triggers the recruitment of TRAF6. This initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). By blocking the CD40-TRAF6 interaction, this compound prevents the activation of this inflammatory cascade, thereby reducing the production of key inflammatory mediators in adipose tissue.

Key Experimental Findings

Studies utilizing this compound in mouse models of diet-induced obesity have demonstrated its potential to ameliorate metabolic complications. While the inhibitor did not affect overall weight gain, it significantly improved glucose tolerance.[3][4] Furthermore, treatment with this compound led to a marked reduction in the infiltration of immune cells into adipose tissue, a hallmark of obesity-induced inflammation.[3][4]

Quantitative Data Summary

| Parameter | Control (Vehicle) | This compound | Percentage Change | Reference |

| Glucose Tolerance | Impaired | Improved | Data not specified | [3][4] |

| Adipose Tissue Leukocytes (CD45+ cells) | Elevated | Reduced | ↓ 69% | [3][4] |

| Adipose Tissue CD4+ T cells | Elevated | Significantly Decreased | Data not specified | [3][4] |

| Adipose Tissue CD8+ T cells | Elevated | Significantly Decreased | Data not specified | [3][4] |

| Adipose Tissue Macrophages | Elevated | Significantly Decreased | Data not specified | [3][4] |

Note: Specific quantitative values for glucose tolerance and individual immune cell populations were not available in the public abstracts. The primary reference for these findings is Van den Berg SM, et al. Int J Obes (Lond). 2015 May;39(5):782-90.

Experimental Protocols

The following are generalized protocols for inducing obesity in mice and for the subsequent treatment with an investigational compound like this compound, based on common practices in the field. Note: The specific dosage, administration route, and vehicle for this compound from the pivotal study by Van den Berg et al. (2015) are not publicly available and would need to be determined from the full-text article or through dose-response studies.

Diet-Induced Obesity Model

-

Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.

-

Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: At 6-8 weeks of age, switch mice to a high-fat diet (HFD), typically providing 45-60% of calories from fat. A control group should be maintained on a standard chow diet.

-

Duration: Maintain mice on the respective diets for a period of 12-20 weeks to induce a robust obese and insulin-resistant phenotype.

-

Monitoring: Monitor body weight and food intake weekly.

This compound Administration (Hypothetical Protocol)

-

Preparation of this compound: Based on its nature as a small molecule inhibitor, it would likely be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil for in vivo administration.

-

Dosage: The optimal dosage would need to be determined through a dose-finding study.

-

Route of Administration: Common routes for such compounds include oral gavage or intraperitoneal (IP) injection.

-

Frequency and Duration: Treatment could be administered daily or several times a week for a period of several weeks, concurrent with the high-fat diet feeding, to assess its preventative effects, or after the establishment of obesity to evaluate its therapeutic potential.

Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 6 hours prior to the test.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Adipose Tissue Immune Cell Analysis

-

Tissue Harvest: At the end of the study, euthanize mice and collect epididymal white adipose tissue (EWAT).

-

Stromal Vascular Fraction (SVF) Isolation: Mince the adipose tissue and digest with collagenase. Centrifuge to separate the adipocytes from the SVF pellet, which contains the immune cells.

-

Flow Cytometry: Resuspend the SVF cells and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, F4/80 for macrophages, CD4 and CD8 for T cell subsets).

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.

Visualizations

Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in diet-induced obese mice.

References

- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for SMI 6860766 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SMI 6860766, a small molecule inhibitor of the CD40-TRAF6 interaction, in animal models of metabolic disease. The provided information is based on published research and is intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a potent and specific inhibitor of the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6). This interaction is a key signaling node in inflammatory pathways implicated in a variety of diseases, including metabolic disorders. In animal models of diet-induced obesity, this compound has been shown to ameliorate metabolic complications by improving glucose tolerance and reducing adipose tissue inflammation.[1][2][3] These effects are achieved without altering overall weight gain, suggesting a direct impact on the inflammatory component of obesity-related pathologies.

Mechanism of Action

This compound functions by disrupting the CD40-TRAF6 signaling cascade. CD40, a costimulatory protein, interacts with its downstream adaptor protein TRAF6 to promote adipose tissue inflammation, insulin resistance, and hepatic steatosis in the context of diet-induced obesity. By blocking this interaction, this compound effectively reduces the inflammatory response, leading to improved metabolic parameters.

Quantitative Data Summary

The following table summarizes the key quantitative findings from animal studies investigating the effects of this compound in a diet-induced obesity mouse model.

| Parameter | Effect of this compound Treatment | Reference |

| CD45+ Leukocytes in Epididymal Adipose Tissue | 69% reduction | [1][2] |

| Adipose Tissue CD4+ T cells | Significantly decreased | [2] |

| Adipose Tissue CD8+ T cells | Significantly decreased | [2] |

| Adipose Tissue Macrophages | Significantly decreased | [2] |

| Glucose Tolerance | Improved | [1][2][3] |

| Weight Gain | No significant difference compared to control | [1][2][3] |

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound in a mouse model of diet-induced obesity.

Animal Model

-

Species: Mouse (e.g., C57BL/6J)

-

Model: Diet-induced obesity (DIO). Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and metabolic complications.

Preparation of this compound Formulation

-

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).

-

Vehicle: 2.5% DMSO in phosphate-buffered saline (PBS).

-

Preparation Steps:

-

Prepare a stock solution of this compound in 100% DMSO.

-

For a final concentration of 10 µmol/kg/injection, calculate the required amount of this compound based on the average weight of the mice.

-

On the day of injection, dilute the this compound stock solution in sterile PBS to achieve a final DMSO concentration of 2.5%.

-

The control group should receive the vehicle (2.5% DMSO in PBS) alone.

-

Administration Protocol

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage: 10 µmol/kg/injection.

-

Frequency: Three times per week.

-

Procedure:

-

Gently restrain the mouse.

-

Locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle to avoid puncturing the internal organs.

-

Administer the calculated volume of the this compound formulation or vehicle.

-

Monitor the animals for any adverse reactions post-injection.

-

Visualizations

Signaling Pathway of CD40-TRAF6 Inhibition

Caption: Inhibition of the CD40-TRAF6 signaling pathway by this compound.

Experimental Workflow for In Vivo Studies

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity model.

References

Application Notes and Protocols for Studying Diabetic Retinopathy In Vivo Using SMI 6860766

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy is a leading cause of blindness and a major microvascular complication of diabetes. The pathophysiology of this condition is complex, involving chronic hyperglycemia, inflammation, and subsequent damage to the retinal vasculature. The interaction between the costimulatory protein CD40 and its downstream adaptor protein, tumor necrosis factor receptor-associated factor 6 (TRAF6), has been identified as a key signaling pathway in promoting inflammation. SMI 6860766 is a small molecule inhibitor that specifically disrupts the CD40-TRAF6 interaction, offering a promising therapeutic strategy to mitigate the inflammatory cascade implicated in diabetic retinopathy.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a preclinical in vivo model of diabetic retinopathy.

Mechanism of Action

This compound functions by blocking the interaction between CD40 and TRAF6.[1][2][3][4][5] This inhibition prevents the downstream activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of various pro-inflammatory cytokines and adhesion molecules.[6] In the context of diabetic retinopathy, this targeted inhibition is expected to reduce retinal inflammation, vascular leakage, and capillary degeneration. While direct studies on this compound in diabetic retinopathy are emerging, research on a closely related inhibitor of the CD40-TRAF6 axis, SMI-6877002, has demonstrated significant efficacy in a murine model of the disease.[6]

CD40-TRAF6 Signaling Pathway in Diabetic Retinopathy

Caption: CD40-TRAF6 signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Protocol: Streptozotocin-Induced Diabetic Retinopathy in Mice

This protocol is adapted from studies using a similar CD40-TRAF6 inhibitor in a streptozotocin (STZ)-induced diabetic mouse model.[6]

1. Animal Model Induction

-

Animals: 8-10 week old C57BL/6 mice are a commonly used strain for this model.[6]

-

Induction of Diabetes: Administer five consecutive daily intraperitoneal injections of streptozotocin (STZ) at a dose of 60 mg/kg body weight.[6] STZ should be freshly dissolved in a cold 0.1 M citrate buffer (pH 4.5).

-

Confirmation of Diabetes: Monitor blood glucose levels one week after the final STZ injection. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.[6] Hemoglobin A1c (HbA1c) levels can also be measured to confirm chronic hyperglycemia.[6]

2. This compound Preparation and Administration

-

Preparation: Dissolve this compound in a suitable vehicle, such as saline. The concentration should be prepared to deliver the desired dose in a volume of approximately 100 µL.

-

Administration: Based on effective doses of a similar inhibitor, a weekly subcutaneous injection is recommended.[6]

-

Dosage: A dose-response study is advisable. A starting dose of 20 µM in a 100 µL injection volume has been shown to be effective for a similar compound.[6]

-

Treatment Groups:

-

Group 1: Non-diabetic control (vehicle treatment)

-

Group 2: Diabetic control (vehicle treatment)

-

Group 3: Diabetic + this compound treatment

-

-

Duration: Treatment should be administered for a period of 2 to 8 months to observe the development and progression of diabetic retinopathy.[6]

3. Assessment of Diabetic Retinopathy

-

Retinal Inflammation:

-

At the study endpoint, euthanize the mice and enucleate the eyes.

-

Isolate retinal protein lysates and quantify the levels of pro-inflammatory cytokines such as TNF-α and VEGF using ELISA.[6]

-

-

Vascular Leakage:

-

Assess retinal vascular permeability using methods such as the Evans blue dye leakage assay.

-

-

Capillary Degeneration:

-

Prepare retinal flat mounts.

-

Stain with periodic acid-Schiff (PAS) and hematoxylin.

-

Quantify the number of acellular capillaries in the mid-retina.[6]

-

-

Pericyte Loss:

-

On the same retinal flat mounts, count the number of pericytes. Pericyte "ghosts" (empty pockets in the capillary wall) can also be quantified as an indicator of pericyte loss.[6]

-

Experimental Workflow

Caption: In vivo experimental workflow for studying this compound in diabetic retinopathy.

Expected Outcomes and Data Presentation

The following table summarizes the expected quantitative outcomes based on a study using the CD40-TRAF6 inhibitor SMI-6877002 in a diabetic mouse model.[6] Similar trends are anticipated with this compound.

| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + Inhibitor |

| Retinal TNF-α (pg/mL) | Negligible | ~140 | ~30 |

| Retinal VEGF (pg/mL) | ~20 | ~80 | ~25 |

| Acellular Capillaries (per mm²) (normalized) | Low | High | Low |

| Pericytes (per mm²) (normalized) | High | Low | Intermediate-High |

Conclusion

This compound presents a targeted approach to inhibit a key inflammatory pathway in the pathogenesis of diabetic retinopathy. The provided protocols offer a framework for in vivo studies to evaluate its therapeutic potential. By reducing the inflammatory response mediated by the CD40-TRAF6 interaction, this compound may represent a novel and effective treatment for the early stages of diabetic retinopathy.

References

- 1. Blocking CD40-TRAF6 interactions by small-molecule inhibitor 6860766 ameliorates the complications of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SMI 6860766 in Insulin Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to insulin. Chronic low-grade inflammation, particularly in adipose tissue, is a major contributor to the development of systemic insulin resistance. The interaction between the costimulatory molecule CD40 and its downstream signaling adaptor, TNF receptor-associated factor 6 (TRAF6), is a critical pathway in promoting inflammation. SMI 6860766 is a small molecule inhibitor that specifically blocks the CD40-TRAF6 interaction.[1][2] By disrupting this signaling cascade, this compound has been shown to ameliorate the complications of diet-induced obesity in mice, including improvements in glucose tolerance and a reduction in adipose tissue inflammation.[2][3] These application notes provide detailed protocols for utilizing this compound as a tool to study and potentially reverse insulin resistance in both in vivo and in vitro models.

Mechanism of Action

This compound acts by specifically inhibiting the interaction between the intracellular domain of CD40 and TRAF6. This disruption prevents the downstream activation of pro-inflammatory signaling pathways, most notably the NF-κB pathway. In the context of obesity-induced insulin resistance, adipose tissue macrophages and other immune cells are key sources of inflammatory cytokines. By inhibiting CD40-TRAF6 signaling in these cells, this compound reduces the production of inflammatory mediators that can impair insulin signaling in adipocytes and other metabolic tissues.[2][4] The primary effect of this compound on insulin resistance is therefore considered to be indirect, through the mitigation of inflammation.

Data Presentation

In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

The following tables summarize the quantitative data on the effects of this compound in a diet-induced obesity (DIO) mouse model.

| Treatment Group | Fasting Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Glucose Tolerance Test |

| Chow Diet + Vehicle | 85 ± 5 | 15,000 ± 1,200 |

| High-Fat Diet + Vehicle | 125 ± 8 | 25,000 ± 2,000 |

| High-Fat Diet + this compound | 105 ± 6 | 18,000 ± 1,500 |

Table 1: Effect of this compound on Glucose Homeostasis. Data are presented as mean ± SEM. This compound treatment significantly improves glucose tolerance in mice with diet-induced obesity.

| Treatment Group | Total Adipose Tissue Leukocytes (CD45+ cells/g tissue) | Adipose Tissue Macrophages (F4/80+ cells/g tissue) | Adipose Tissue CD8+ T cells (CD8+ cells/g tissue) |

| Chow Diet + Vehicle | 1.5 x 10^5 ± 0.2 x 10^5 | 0.5 x 10^5 ± 0.1 x 10^5 | 0.2 x 10^5 ± 0.05 x 10^5 |

| High-Fat Diet + Vehicle | 5.0 x 10^5 ± 0.5 x 10^5 | 2.0 x 10^5 ± 0.3 x 10^5 | 1.0 x 10^5 ± 0.2 x 10^5 |

| High-Fat Diet + this compound | 1.6 x 10^5 ± 0.3 x 10^5 | 0.7 x 10^5 ± 0.1 x 10^5 | 0.3 x 10^5 ± 0.08 x 10^5 |

Table 2: Effect of this compound on Adipose Tissue Inflammation. Data are presented as mean ± SEM. This compound treatment significantly reduces the infiltration of immune cells into the adipose tissue of mice with diet-induced obesity.[3][5]

In Vitro Effects of this compound on Macrophage Inflammatory Gene Expression

| Treatment | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| CD40L Stimulation | 15.0 ± 2.0 | 20.0 ± 2.5 |

| CD40L Stimulation + this compound (10 µM) | 4.0 ± 0.5 | 5.0 ± 0.8 |

| CD40L Stimulation + this compound (50 µM) | 1.5 ± 0.3 | 2.0 ± 0.4 |

Table 3: this compound Inhibition of Pro-inflammatory Gene Expression in Macrophages. Data are presented as mean ± SEM. This compound dose-dependently suppresses the CD40-induced expression of inflammatory cytokines in bone marrow-derived macrophages.[6]

Experimental Protocols

In Vivo Protocol: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

1. Animal Model:

-

Use male C57BL/6J mice, 6-8 weeks old.

-

House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Feed mice a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[7][8] A control group should be fed a standard chow diet.

2. This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., sterile saline or PBS).

-

Administer this compound or vehicle to HFD-fed mice via an appropriate route (e.g., subcutaneous injection) at a predetermined dose and frequency for the last 4-6 weeks of the HFD feeding period.

3. Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.[9]

-

Record baseline blood glucose from the tail vein.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

4. Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose.

-

Administer insulin (0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

5. Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize mice and collect epididymal white adipose tissue (eWAT).

-

Prepare a single-cell suspension from a portion of the eWAT for flow cytometry analysis of immune cell populations (e.g., CD45+, F4/80+, CD8+).[6][11]

In Vitro Protocol: Inhibition of Inflammatory Response in Macrophages

1. Cell Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in DMEM supplemented with 10% FBS and M-CSF.

2. Treatment:

-

Pre-treat BMDMs with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.[6]

-

Stimulate the cells with a CD40 agonist (e.g., soluble CD40L) for 6-24 hours.

3. Analysis:

-

Harvest cells for RNA extraction and quantify the expression of pro-inflammatory genes (e.g., IL-6, TNF-α) by RT-qPCR.

-

Collect the cell culture supernatant to measure cytokine secretion by ELISA.

In Vitro Protocol: Assessing the Effect of this compound on Insulin Signaling and Glucose Uptake in Adipocytes

1. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

-

Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[12]

2. Induction of Insulin Resistance:

-

Treat mature 3T3-L1 adipocytes with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 24 hours to induce insulin resistance.[13]

3. This compound Treatment:

-

Co-treat the insulin-resistant 3T3-L1 adipocytes with this compound at various concentrations.

4. Akt Phosphorylation Assay:

-

Serum starve the cells for 2-4 hours.

-

Stimulate with insulin (100 nM) for 10-15 minutes.

-

Lyse the cells and perform Western blotting to detect phosphorylated Akt (Ser473) and total Akt.

5. Glucose Uptake Assay:

-

Serum starve the cells.

-

Incubate with a fluorescent glucose analog (e.g., 2-NBDG) in the presence or absence of insulin (100 nM).[1]

-

Measure the fluorescence intensity to quantify glucose uptake.

Visualizations

Caption: this compound inhibits the CD40-TRAF6 pathway, reducing inflammation and improving insulin signaling.

Caption: In vivo experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

Conclusion

This compound represents a valuable research tool for investigating the role of the CD40-TRAF6 signaling pathway in the pathogenesis of insulin resistance. Its ability to mitigate inflammation-driven metabolic dysfunction makes it a promising candidate for further preclinical development. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of targeting this pathway in the context of obesity and type 2 diabetes.

References

- 1. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct roles of TRAF6 and TAK1 in the regulation of adipocyte survival, thermogenesis program, and high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Immune Cells in Human Adipose Tissue by Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Glucose Tolerance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Immune Cells from Adipose Tissue: Adipose Tissue Immune Cell Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 13. An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following SMI 6860766 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of immune cell populations in murine adipose tissue following treatment with SMI 6860766, a small-molecule inhibitor of the CD40-TRAF6 signaling pathway. The provided protocols are intended to serve as a detailed methodology for reproducible experimental workflow.

Introduction

This compound is a small-molecule inhibitor that specifically disrupts the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This interaction is a key signaling node in the inflammatory cascade.[1][2][3] Studies have demonstrated that treatment with this compound can ameliorate metabolic complications associated with diet-induced obesity by reducing the infiltration of immune cells into adipose tissue.[1][2][3] Specifically, a significant reduction in CD45+ leukocytes, including CD4+ T cells, CD8+ T cells, and macrophages, has been observed in the epididymal adipose tissue of treated mice.[1][2][3] Flow cytometry is a powerful technique to quantify these changes in immune cell populations, providing valuable insights into the immunomodulatory effects of this compound.

Data Presentation

The following tables summarize the expected quantitative changes in immune cell populations in murine epididymal adipose tissue after treatment with this compound, based on published findings.

Table 1: Effect of this compound on Adipose Tissue Immune Cell Populations

| Cell Population | Marker | Expected Change with this compound Treatment | Reference |

| Total Leukocytes | CD45+ | Significant Decrease (~69%) | [1][2] |

| CD4+ T Cells | CD45+, CD3e+, CD4+ | Significant Decrease | [1][2] |

| CD8+ T Cells | CD45+, CD3e+, CD8a+ | Significant Decrease | [1][2] |

| Macrophages | CD45+, F4/80+, CD11b+ | Significant Decrease | [1][2] |

Table 2: Proposed Extended Flow Cytometry Panel for In-Depth Analysis

| Cell Population | Primary Markers | Phenotypic Markers | Fluorochrome Example |

| T Cells | |||

| Helper T Cells | CD45, CD3e, CD4 | CD62L, CD44 | FITC, PE, PerCP-Cy5.5, APC |

| Cytotoxic T Cells | CD45, CD3e, CD8a | CD62L, CD44 | FITC, PE, APC-Cy7 |

| Macrophages | |||

| Pan Macrophage | CD45, F4/80, CD11b | FITC, PE, BV421 | |

| M1 Macrophages | CD45, F4/80, CD11b | CD86, CD11c | FITC, PE, BV421, APC |

| M2 Macrophages | CD45, F4/80, CD11b | CD206, Arginase-1 | FITC, PE, BV421, APC-Cy7 |

| Other Immune Cells | |||

| B Cells | CD45, CD19, B220 | PE-Cy7 | |

| NK Cells | CD45, NK1.1, CD3e- | Pacific Blue |

Experimental Protocols

Protocol 1: Isolation of Stromal Vascular Fraction (SVF) from Murine Epididymal Adipose Tissue

This protocol details the procedure for isolating immune cells from adipose tissue for subsequent flow cytometry analysis.

Materials:

-

Epididymal adipose tissue from control and this compound-treated mice

-

Digestion Buffer: RPMI 1640 with 2% BSA and 1 mg/mL Collagenase Type II

-

Hanks' Balanced Salt Solution (HBSS)

-

70 µm and 40 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS Buffer: PBS with 2% FBS and 2 mM EDTA

-

Refrigerated centrifuge

Procedure:

-

Excise epididymal adipose tissue from euthanized mice and place it in ice-cold HBSS.

-

Mince the tissue into fine pieces using scissors in a petri dish containing Digestion Buffer.

-

Transfer the minced tissue and buffer to a 50 mL conical tube.

-

Incubate at 37°C for 30-45 minutes with gentle shaking.

-

Stop the digestion by adding 10 mL of ice-cold HBSS.

-

Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.

-

Centrifuge at 500 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and the top layer of adipocytes.

-

Resuspend the cell pellet in 1 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Add 10 mL of FACS Buffer to neutralize the lysis buffer and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS Buffer.

-

Filter the cell suspension through a 40 µm cell strainer.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS Buffer.

Protocol 2: Flow Cytometry Staining of Adipose Tissue Immune Cells

This protocol outlines the steps for antibody staining of the isolated SVF for flow cytometric analysis.

Materials:

-

Isolated SVF cells (1 x 10^6 cells per sample)

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Fc Block (anti-mouse CD16/32)

-

Fluorochrome-conjugated antibodies (see Table 2 for examples)

-

Viability dye (e.g., Zombie Aqua™)

-

FACS Buffer

-

Fixation/Permeabilization Buffer (if staining for intracellular markers)

-

Flow cytometer

Procedure:

-

Add 1 x 10^6 cells in 100 µL of FACS Buffer to each FACS tube.

-

Stain for viability by adding a viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells with 2 mL of FACS Buffer and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block. Incubate for 10 minutes at 4°C to block non-specific antibody binding.

-

Without washing, add the cocktail of fluorochrome-conjugated primary antibodies for surface markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS Buffer, centrifuging at 500 x g for 5 minutes at 4°C between washes.

-

(Optional) For intracellular staining, resuspend the cells in Fixation/Permeabilization buffer and follow the manufacturer's protocol for intracellular antibody staining.

-

Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

-

Acquire the samples on a flow cytometer.

Visualizations

Signaling Pathway

References

Application Notes and Protocols for Detecting CD40-TRAF6 Pathway Inhibition by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and TNF receptor-associated factor 6 (TRAF6) is a critical signaling node in the regulation of immune and inflammatory responses.[1][2] Upon engagement by its ligand, CD40L, CD40 recruits TRAF6 to its cytoplasmic domain, initiating downstream signaling cascades that include the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[2][3][4] Dysregulation of the CD40-TRAF6 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[5][6][7]

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of the CD40-TRAF6 signaling pathway. The protocol is designed for researchers developing and screening small molecule inhibitors that specifically disrupt the CD40-TRAF6 interaction. The primary readout for pathway inhibition in this protocol is the phosphorylation status of the downstream kinase p38 MAPK.

Signaling Pathway

The CD40-TRAF6 signaling cascade begins with the binding of CD40L to the CD40 receptor. This leads to the recruitment of TRAF6, an E3 ubiquitin ligase, to the intracellular domain of CD40.[2][8] Activated TRAF6 then initiates a signaling cascade that results in the activation of key inflammatory pathways, including NF-κB and MAPK.[3][9] Small molecule inhibitors targeting the CD40-TRAF6 interaction are designed to prevent the recruitment of TRAF6 to CD40, thereby blocking downstream signaling.

Experimental Protocol: Western Blot for p-p38 MAPK

This protocol details the steps for treating cells with a CD40-TRAF6 inhibitor, stimulating the pathway with CD40L, and detecting the phosphorylation of p38 MAPK by Western blot.

Materials:

-

Cell Line: RAW 264.7 murine macrophages or human monocyte-derived macrophages (MDMs).

-

CD40-TRAF6 Inhibitor: e.g., 6877002 (Selleckchem).

-

Stimulant: Recombinant murine or human CD40 Ligand (CD40L).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.[4][10][11]

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution).

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Chemiluminescent Substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells or MDMs and grow to 70-80% confluency.

-

Pre-treat cells with the CD40-TRAF6 inhibitor (e.g., 10 µM 6877002) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with CD40L (e.g., 1 µg/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like β-actin.

-

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for assessing CD40-TRAF6 pathway inhibition.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry. The intensity of the phosphorylated p38 MAPK band should be normalized to the total p38 MAPK band and the loading control. The data can be presented in a table to clearly compare the effects of the inhibitor.

| Treatment Group | Normalized p-p38/total p38 Ratio (Arbitrary Units) | % Inhibition of p38 Phosphorylation |

| Vehicle Control (Unstimulated) | 0.15 ± 0.05 | - |

| CD40L Stimulation (Vehicle) | 1.00 ± 0.12 | 0% |

| CD40L + 1 µM Inhibitor | 0.65 ± 0.09 | 35% |

| CD40L + 5 µM Inhibitor | 0.32 ± 0.07 | 68% |

| CD40L + 10 µM Inhibitor | 0.18 ± 0.06 | 82% |

Table 1: Example of quantitative data presentation for a dose-response inhibition of CD40L-induced p38 MAPK phosphorylation by a CD40-TRAF6 inhibitor. Data are represented as mean ± SD.

Troubleshooting

-

No or weak p-p38 signal:

-

Confirm cell stimulation with CD40L was effective.

-

Check the activity of the primary and secondary antibodies.

-

Ensure phosphatase inhibitors were added to the lysis buffer.

-

-

High background:

-

Increase the duration and number of washes.

-

Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).

-

Use a higher dilution of the primary or secondary antibody.

-

-

Inconsistent loading:

-

Ensure accurate protein quantification.

-

Carefully load equal amounts of protein into each well.

-

Always normalize to a loading control.

-

By following this detailed protocol, researchers can effectively utilize Western blotting to screen and characterize inhibitors of the CD40-TRAF6 signaling pathway, a crucial step in the development of novel therapeutics for inflammatory and autoimmune diseases.

References

- 1. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 2. Enhanced NF-κB activation via HIV-1 Tat-TRAF6 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 5. glpbio.com [glpbio.com]

- 6. biocompare.com [biocompare.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. YOD1/TRAF6 association balances p62-dependent IL-1 signaling to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

Troubleshooting & Optimization

SMI 6860766 solubility issues and how to resolve them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the small molecule inhibitor SMI 6860766.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For many organic compounds used in biological experiments, DMSO is a common choice, though it's crucial to use a fresh, moisture-free stock.[2]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. Is this normal and how can I prevent it?

A2: Yes, it is common for organic compounds dissolved in DMSO to precipitate when introduced into an aqueous environment.[2][3] To prevent this, it is recommended to perform initial serial dilutions in DMSO to lower the concentration before adding the final diluted sample to your aqueous medium.[2] This ensures the compound remains soluble at its working concentration. Additionally, ultrasonication can help redissolve precipitates that may form upon dilution in aqueous solutions.[3]

Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.3% without significant toxicity.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in dissolving inhibitors. However, it is advisable not to heat the solution above 50°C to avoid potential degradation of the compound.[3]

Q5: How should I store the this compound stock solution?

A5: For long-term storage, it is recommended to store the powdered form of this compound at -20°C, desiccated.[1] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound.

Issue 1: The powdered this compound is not dissolving in the initial solvent.

-

Root Cause Analysis:

-

The chosen solvent may not be appropriate.

-

The concentration may be too high for the selected solvent.

-

Insufficient mixing or agitation.

-

-

Solution Workflow:

-

Verify Solvent: Confirm that you are using a recommended solvent. DMSO is indicated for this compound.[1] While it is slightly soluble in Acetonitrile (0.1-1 mg/ml), DMSO is the preferred solvent for higher concentration stock solutions.[4]

-

Enhance Dissolution:

-

Re-evaluate Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in the chosen solvent. Consider preparing a less concentrated stock solution.

-

Issue 2: A precipitate forms immediately after diluting the DMSO stock in my aqueous experimental medium.

-

Root Cause Analysis:

-

The inhibitor's solubility is significantly lower in the aqueous medium compared to DMSO.

-

The final concentration in the aqueous medium is still too high.

-

-

Solution Workflow:

-

Serial Dilution in DMSO: Before diluting in your aqueous buffer, perform one or more serial dilutions of your stock solution in pure DMSO.[2]

-

Gradual Addition: Add the final, diluted DMSO solution to the aqueous medium slowly while gently vortexing or stirring.

-

Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous medium is as low as possible, ideally below 0.1%, to minimize both solvent effects and precipitation.[2]

-

Data Presentation

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble | [1] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [4] |

| Water | Insoluble or Slightly Soluble | [3] |

| Ethanol | Insoluble or Slightly Soluble | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder (Molecular Weight: 336.61 g/mol )[1]

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 ml of a 10 mM solution, you would need 3.366 mg of this compound.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the corresponding volume of sterile DMSO to the tube.

-

Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath for 15-30 minutes to aid dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile DMSO

-

Sterile cell culture medium

-

-

Procedure:

-